N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide
Description
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide is a synthetic compound featuring a triazine core substituted with methoxy groups at positions 4 and 6, a methyl group at the triazine-linked methylene bridge, and a thioacetamide moiety bearing a 4-fluorophenylthio substituent.
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(4-fluorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O3S/c1-21-13-17-11(18-14(19-13)22-2)7-16-12(20)8-23-10-5-3-9(15)4-6-10/h3-6H,7-8H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMUFYYKVJQZLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)CSC2=CC=C(C=C2)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic substitution reactions.
Attachment of the Thioacetamide Moiety: The final step involves the formation of the thioacetamide linkage, often through a condensation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group.
Reduction: Reduction reactions could target the triazine ring or the fluorophenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazine ring and the fluorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide has been investigated for its potential as an antiviral agent. Its structural features allow it to interact with biological targets effectively. Research indicates that compounds with similar triazine structures exhibit antiviral properties against various viruses, including dengue and influenza .
Case Study: Antiviral Activity
A study highlighted the synthesis of triazine derivatives showing significant antiviral activity. The mechanism involves the inhibition of viral replication pathways . The compound's ability to modify biomolecules suggests its utility in drug design for viral infections.
Organic Synthesis
This compound serves as a versatile reagent in organic synthesis. It is particularly effective in the activation of carboxylic acids for amide synthesis, facilitating the formation of complex organic molecules.
Synthetic Routes
The synthesis typically involves reacting 2-chloro-4,6-dimethoxy-1,3,5-triazine with various nucleophiles to yield desired products. The compound can also be used in coupling reactions to form esters and other functional groups.
| Reaction Type | Description |
|---|---|
| Amide Synthesis | Activation of carboxylic acids to form amides |
| Ester Formation | Coupling reactions with alcohols |
| Functionalization | Modification of existing compounds |
Material Science
In material science, this compound is explored for its potential in creating specialty chemicals and materials. Its unique chemical structure allows for the development of new materials with specific properties.
Applications in Coatings and Polymers
The compound can be incorporated into polymer matrices to enhance thermal stability and chemical resistance. This application is particularly relevant in industries requiring durable materials.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, altering biochemical pathways. In catalysis, it could facilitate chemical reactions by stabilizing transition states or intermediates.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Triazine Core: The target compound shares the 1,3,5-triazine scaffold with sulfonylurea herbicides like cinosulfuron. However, the absence of a sulfonylurea bridge and the presence of a thioacetamide group may alter its mechanism of action (e.g., targeting different enzymes or pathways) .
- Thioacetamide Moiety: Similar to quinazolinone derivatives in , the thioacetamide group in the target compound could confer redox-modulating or enzyme-binding properties, though the triazine core may enhance stability compared to quinazolinones .
- Fluorophenyl Group : The 4-fluorophenylthio substituent mirrors FOE 5043’s 4-fluorophenyl group, which is often used to improve lipophilicity and metabolic resistance in agrochemicals .
Physicochemical Properties
Table 2: Physicochemical Comparison
Analysis :
- The target compound’s dimethoxy triazine core likely enhances solubility compared to purely aromatic systems (e.g., quinazolinones) but reduces it relative to sulfonylureas with ionic sulfonamide groups .
- The 4-fluorophenylthio group may confer moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Biological Activity
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine derivatives with thioacetamide derivatives. The use of various coupling agents has been reported to enhance yields and purity. For instance, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride has been identified as an efficient reagent for amide formation in peptide synthesis .
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. The incorporation of the triazine moiety is believed to enhance activity against various bacterial strains. For example:
- MIC Values : Compounds with a similar triazine structure have demonstrated MIC values against Staphylococcus aureus and Escherichia coli ranging from 0.5 to 32 µg/mL .
Cytotoxicity
The cytotoxic effects of this compound have also been investigated in cancer cell lines. In vitro studies indicate that:
- IC50 Values : The IC50 values for related triazine derivatives against cancer cell lines (e.g., A549 lung cancer cells) range from 10 to 50 µM. This suggests moderate cytotoxicity which could be optimized through structural modifications .
The biological activity of this compound may involve the following mechanisms:
- Inhibition of Protein Synthesis : Similar compounds have shown the ability to inhibit bacterial protein synthesis by binding to ribosomal RNA.
- Induction of Apoptosis : In cancer cells, these compounds may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of a series of triazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with fluorine substitutions exhibited enhanced activity compared to their non-fluorinated analogs. The study concluded that fluorination at specific positions could significantly improve antimicrobial potency.
Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of triazine-derived compounds. The results showed that these compounds could inhibit cell proliferation in various cancer cell lines and induce apoptosis. The study provided evidence for the potential use of these compounds as chemotherapeutic agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Fluorine Substitution | Increases lipophilicity and membrane permeability |
| Triazine Moiety | Enhances binding affinity to biological targets |
| Thioacetamide Group | Contributes to antimicrobial activity |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide?
- Methodology :
- Step 1 : React 4,6-dimethoxy-1,3,5-triazine-2-carbaldehyde with methylamine via reductive amination to introduce the methylamine moiety.
- Step 2 : Thioacetylation using 4-fluorothiophenol and chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in DMF).
- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Key Considerations : Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold).
Q. How is structural characterization performed for this compound?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy groups at 4,6-triazine, fluorophenyl-thio linkage).
- X-ray Crystallography : Single-crystal analysis to resolve bond angles and intermolecular interactions (e.g., hydrogen bonding between triazine and acetamide moieties) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ ion).
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the triazine core during functionalization?
- Computational Analysis : Density Functional Theory (DFT) studies reveal electron-deficient behavior of the 1,3,5-triazine ring, favoring nucleophilic substitution at the 2-position. Methoxy groups stabilize transition states via resonance .
- Experimental Validation : Kinetic studies using substituent variations (e.g., replacing methoxy with chloro groups) show reduced reactivity, supporting electron-withdrawing effects .
Q. How can contradictory biological activity data (e.g., antimicrobial vs. inactive results) be resolved?
- Hypothesis Testing :
- Structural Modifications : Synthesize analogs with varying substituents (e.g., 3,4-dimethoxyphenyl vs. 4-fluorophenyl) to identify pharmacophores .
- Assay Conditions : Standardize testing protocols (e.g., MIC assays against S. aureus and E. coli with fixed inoculum size and broth microdilution) to minimize variability .
- Data Interpretation : Use dose-response curves and statistical models (e.g., IC₅₀ comparisons) to differentiate true activity from assay noise.
Q. What computational strategies model the compound’s interaction with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinity for enzymes like dihydrofolate reductase (DHFR), leveraging the triazine scaffold’s similarity to folate antagonists .
- MD Simulations : GROMACS-based simulations to assess stability of ligand-protein complexes over 100 ns, focusing on hydrogen bonds between the acetamide moiety and active-site residues .
Q. How to design in vitro assays for evaluating cytotoxicity and selectivity?
- Protocol Design :
- Cell Lines : Use cancer (HeLa, MCF-7) and non-cancerous (HEK293) cell lines.
- Metrics : Measure IC₅₀ via MTT assay, comparing to positive controls (e.g., doxorubicin).
- Selectivity Index : Calculate ratio of IC₅₀ (normal cells) to IC₅₀ (cancer cells) .
- Troubleshooting : Include ROS detection (DCFH-DA probe) to rule out non-specific oxidative stress effects.
Data Contradiction Analysis
Q. Why do spectral data (e.g., NMR) sometimes deviate from predicted values?
- Root Causes :
- Solvent Effects : CDCl₃ vs. DMSO-d₆ may shift proton signals due to hydrogen bonding.
- Tautomerism : Triazine derivatives exhibit keto-enol tautomerism, altering peak positions .
Safety and Handling in Research Settings
Q. What precautions are critical during large-scale synthesis?
- Protocol Adjustments :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
